5-Chloroisoquinoline-1-carboximidamide
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Overview
Description
5-Chloroisoquinoline-1-carboximidamide: is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. The presence of a chlorine atom at the 5-position and a carboximidamide group at the 1-position makes this compound unique. Isoquinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroisoquinoline-1-carboximidamide can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals, can be employed to produce isoquinoline derivatives by cyclization under acidic conditions . Another method involves the use of metal catalysts or catalyst-free processes in water, which have been developed to improve the efficiency and environmental friendliness of the synthesis .
Industrial Production Methods: Industrial production of isoquinoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Chloroisoquinoline-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted isoquinoline derivatives .
Scientific Research Applications
Chemistry: 5-Chloroisoquinoline-1-carboximidamide is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against specific enzymes, making it a candidate for further investigation in enzyme-related studies .
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs for treating diseases such as cancer and neurodegenerative disorders .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 5-Chloroisoquinoline-1-carboximidamide involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
- 5-Chloroisoquinoline-1-carboxylic acid
- 1-Chloroisoquinoline
- Piperine-carboximidamide hybrids
Comparison: Compared to other similar compounds, 5-Chloroisoquinoline-1-carboximidamide stands out due to its unique combination of a chlorine atom and a carboximidamide group. This structural uniqueness contributes to its distinct chemical reactivity and biological activity. For example, piperine-carboximidamide hybrids have shown significant antiproliferative activity against cancer cells, highlighting the potential of carboximidamide derivatives in medicinal chemistry .
Properties
Molecular Formula |
C10H8ClN3 |
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Molecular Weight |
205.64 g/mol |
IUPAC Name |
5-chloroisoquinoline-1-carboximidamide |
InChI |
InChI=1S/C10H8ClN3/c11-8-3-1-2-7-6(8)4-5-14-9(7)10(12)13/h1-5H,(H3,12,13) |
InChI Key |
ZZNDCAJQZKFHHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=N)N)C(=C1)Cl |
Origin of Product |
United States |
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